Rebastinib, also known as DCC-2036, is a potent, orally bioavailable small-molecule inhibitor of multiple tyrosine kinases. [] It acts as a switch control inhibitor, targeting the inactive conformation of kinases. [, ] In scientific research, Rebastinib is primarily investigated for its potential antineoplastic activity. [] It exhibits a significantly higher affinity for TIE2 (TEK) compared to other kinases like BCR-ABL. [, ]
Rebastinib is developed by Deciphera Pharmaceuticals and is classified as a third-generation tyrosine kinase inhibitor. It specifically targets the ABL1 kinase switch control pocket and has shown efficacy against various tyrosine kinases including FLT3, TIE2, SRC, PDGFRα, FYN, and MET . Its design aims to overcome resistance mechanisms associated with earlier generations of tyrosine kinase inhibitors by maintaining the target kinases in an inactive conformation.
Rebastinib's molecular structure is characterized by its complex arrangement that allows it to effectively bind to target kinases. The compound features a piperazine moiety linked to a trifluoromethyl-substituted aniline group and a benzamide fragment. The specific arrangement facilitates multiple hydrogen bonding interactions with kinase targets, which is crucial for its inhibitory activity .
Key structural data includes:
Rebastinib undergoes various chemical reactions primarily involving its interactions with target kinases. The compound acts as a competitive inhibitor that binds to the ATP-binding site and the switch pocket of ABL1 kinase. Notably, it has been shown to inhibit phosphorylation of substrates associated with BCR-ABL1 and FLT3 kinases . The binding interactions are characterized by:
The mechanism of action for Rebastinib is centered around its ability to bind selectively to the inactive conformation of target kinases. By occupying the switch pocket and ATP-binding site, Rebastinib prevents the activation of these kinases:
Rebastinib exhibits several notable physical and chemical properties:
Rebastinib has shown promise in various therapeutic applications:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: